molecular formula C6H4N2O2 B1684387 Eniluracil CAS No. 59989-18-3

Eniluracil

Numéro de catalogue B1684387
Numéro CAS: 59989-18-3
Poids moléculaire: 136.11 g/mol
Clé InChI: JOZGNYDSEBIJDH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eniluracil is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor. It is designed to enhance the activity of chemotaxic agents and is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . It has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU) .


Synthesis Analysis

The process research and development of a three-stage route to eniluracil is described. A Sonogashira coupling between 5-iodouracil and trimethylsilylacetylene was used to synthesize 5-(2-trimethylsilylethynyl)uracil on a >60 kg scale. Sodium hydroxide deprotection and acidification with acetic acid completed the synthesis of eniluracil in high yield and quality .


Molecular Structure Analysis

Eniluracil has a chemical formula of C6H4N2O2 and an average weight of 136.1082 . Its structure includes a small molecule group .


Chemical Reactions Analysis

Eniluracil is an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting enzyme in the metabolism of 5-fluorouracil, a widely used anti-cancer drug .


Physical And Chemical Properties Analysis

Eniluracil is a small molecule with a chemical formula of C6H4N2O2 . More detailed physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Enhancing the Effectiveness of 5-Fluorouracil (5-FU)

Eniluracil is an orally active dihydropyrimidine dehydrogenase (DPD) inhibitor, designed to enhance the activity of chemotaxic agents . It is under investigation for the treatment of cancer in combination with 5-fluorouracil (5-FU) . Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug .

Treatment of Head and Neck Cancer

Eniluracil has been studied for its safety and efficacy when given with oral 5-FU in patients receiving concurrent radiation therapy for recurrent or advanced squamous cell carcinomas of the head and neck . The study found that eniluracil could prolong the half-life of 5-FU and provide sustained plasma concentrations of 5-FU with oral dosing .

Reduction of Side Effects of 5-FU

Eniluracil could improve 5-FU by not only increasing its effectiveness but also reducing its side effects . This is particularly important as 5-FU is often first or second line therapy for a variety of cancers including colorectal, breast, gastric, head and neck, ovarian and basal cell cancer of the skin .

Making 5-FU Orally Available

Another significant application of Eniluracil is that it makes 5-FU orally available . This is a major advancement as it allows for easier administration of the drug, potentially improving patient compliance and quality of life.

Treatment of Hepatocellular Cancer

Eniluracil has received Orphan Drug status from the FDA for the treatment of hepatocellular cancer in combination with fluoropyrimidines (including 5-FU) . This highlights its potential in treating this specific type of cancer.

Increasing the Oral Bioavailability of 5-FU

ADH300004 (eniluracil) is a mechanism-based irreversible inhibitor of dihydropyrimidine dehydrogenase, the rate-determining enzyme in 5-fluorouracil (5-FU) catabolism. Previous studies have shown that pretreatment with ADH300004 significantly increased the oral bioavailability of 5-FU and reduced its pharmacokinetic variability .

Orientations Futures

Eniluracil is under clinical development by Processa Pharmaceuticals and is currently in Phase I for Pancreatic Cancer . It is also under development for the treatment of metastatic breast cancer, metastatic colorectal cancer, hepatocellular carcinoma, and pancreatic cancer . The future directions of Eniluracil will depend on the results of these ongoing clinical trials.

Propriétés

IUPAC Name

5-ethynyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZGNYDSEBIJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208696
Record name Eniluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug.
Record name Eniluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eniluracil

CAS RN

59989-18-3
Record name Eniluracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59989-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniluracil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniluracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03516
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eniluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENILURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5-(trimethylsilylethynyl)uracil (5.3 g, 25.4 mmol) in 0.2M solution of sodium methoxide in methanol (400 mL) was stirred at room temperature for 3 hours and neutralized to pH 7 with dilute hydrochloric acid. The precipitated product was filtered, washed with methanol and dried to give a first crop of the title compound. The filtrates and washings were combined, evaporated to dryness and the residue crystallised from methanol to give the second crop of product. Combination of both crops and a further recrystallisation from ethanol gave a pure product.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-iodouracil (8 g, 30 mmol) in redistilled triethylamine (500 mL) and dry DMF (10 mL) was degassed with oxygen-free nitrogen for 15 minutes. Bis(triphenylophosphine)palladium (II) chloride (0.5 g), copper (I) iodide (0.5 g) and trimethylsilylacetylene (10 g, 102 mmol) were then added and the mixture was heated with stirring at 50° C. for 24 hours. The cooled reaction mixture was filtered, the filtrate evaporated to dryness and the residue dissolved in dichloromethane (500 mL). The organic solution was washed with a 2% aqueous solution of disodium EDTA (3×250 mL), water (3×200 mL), dried (Na2SO4) and evaporated to dryness. The residue was triturated with ethanol to give the first crop of the title compound. The solid filtered from the reaction mixture was also found to contain the required product but in a more impure form and so was worked up as above in a separate batch to give a second crop.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Bis(triphenylophosphine)palladium (II) chloride
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eniluracil
Reactant of Route 2
Reactant of Route 2
Eniluracil
Reactant of Route 3
Reactant of Route 3
Eniluracil
Reactant of Route 4
Reactant of Route 4
Eniluracil
Reactant of Route 5
Eniluracil
Reactant of Route 6
Reactant of Route 6
Eniluracil

Q & A

Q1: How does eniluracil exert its effect on 5-fluorouracil metabolism?

A: Eniluracil acts as an irreversible inhibitor of DPD, the enzyme responsible for the primary catabolic pathway of 5-FU. [, , , ] This inhibition prevents the degradation of 5-FU into its inactive metabolite, dihydrofluorouracil, thereby increasing its bioavailability and potentially enhancing its therapeutic effect. []

Q2: What is the impact of eniluracil on dihydropyrimidine dehydrogenase activity in tumor cells?

A: Eniluracil completely inactivates DPD activity in human solid tumors. [] This inactivation has been observed in colorectal tumors, where eniluracil treatment resulted in undetectable DPD activity. []

Q3: How does eniluracil administration affect 5-fluorouracil pharmacokinetics?

A: Eniluracil significantly alters the pharmacokinetics of 5-FU. It prolongs 5-FU half-life, reduces its clearance, and promotes linear pharmacokinetics. [] Studies have shown a 20-fold increase in half-life and a 22-fold decrease in clearance. []

Q4: What are the downstream consequences of dihydropyrimidine dehydrogenase inhibition by eniluracil?

A4: DPD inhibition by eniluracil leads to several downstream effects:

  • Increased 5-FU bioavailability: This allows for oral administration of 5-FU with more predictable pharmacokinetics. [, , ]
  • Elevated plasma uracil levels: Eniluracil blocks uracil degradation, resulting in a significant increase in plasma uracil concentrations. [, ]
  • Enhanced 5-FU antitumor activity (in some preclinical models): This has been observed in specific animal models, particularly when eniluracil is administered before 5-FU. [, ]
  • Potential for 5-FU anabolism inhibition: Eniluracil can inhibit uridine phosphorylase (UP), an enzyme involved in 5-FU activation. This may explain the inferior clinical outcomes observed in some eniluracil/5-FU trials. []

Q5: What is the molecular formula and weight of eniluracil?

A: The molecular formula of eniluracil is C6H4N2O2, and its molecular weight is 136.11 g/mol. []

Q6: Does eniluracil possess any catalytic properties?

A: Eniluracil is not known to exhibit any catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting DPD. [, ]

Q7: Have computational methods been used to study eniluracil?

A: Yes, computational chemistry has been employed to predict the crystal structure of eniluracil, for which growing suitable single crystals for X-ray diffraction has been challenging. [, ] Researchers utilized molecular modeling techniques incorporating powder X-ray diffraction data and lattice energy calculations to propose plausible crystal structures. []

Q8: How do structural modifications of eniluracil affect its activity?

A8: Limited information is available on the SAR of eniluracil and its analogs. Further research is needed to elucidate the impact of structural modifications on its potency and selectivity for DPD.

Q9: Is there information available on SHE regulations for eniluracil?

A9: The provided research primarily focuses on the preclinical and clinical investigation of eniluracil. Information on specific SHE (Safety, Health, and Environment) regulations and compliance is not included in these studies.

Q10: What is the absorption and bioavailability of orally administered eniluracil?

A: Eniluracil is well-absorbed following oral administration. [, ] Although specific bioavailability data is not provided in the research, its ability to completely inactivate DPD suggests significant systemic exposure. [, ]

Q11: How is eniluracil metabolized and excreted?

A11: Specific details regarding the metabolism and excretion pathways of eniluracil are not extensively discussed in the provided research.

Q12: Does the dosing schedule of eniluracil influence its pharmacodynamic effects?

A: Yes, the duration of DPD inhibition by eniluracil is influenced by the dosing schedule. [] Daily administration for 3 days resulted in DPD recovery within 3 weeks, while a single dose schedule led to faster recovery within 2 weeks. []

Q13: Has eniluracil demonstrated single-agent antitumor activity?

A: Eniluracil itself does not possess antitumor activity. [] Its role is to enhance the efficacy of 5-FU by inhibiting its degradation. [, ]

Q14: What were the outcomes of clinical trials evaluating eniluracil/5-fluorouracil?

A: Clinical trials of eniluracil/5-FU have yielded mixed results. While some Phase I and II trials showed promise, Phase III trials in colorectal cancer revealed inferior outcomes compared to standard 5-FU/leucovorin regimens. [, , ] Various factors, including dosing schedules and potential inhibition of 5-FU anabolism by eniluracil, may have contributed to these findings. [, , ]

Q15: What are the common toxicities associated with eniluracil/5-fluorouracil therapy?

A15: The most frequently observed toxicities in patients treated with eniluracil/5-FU were primarily gastrointestinal and hematological, including:

  • Diarrhea: This was the most common side effect, with varying severity. [, , , ]
  • Myelosuppression: This was dose-limiting in some studies, particularly with the 5-day schedule. [, ]
  • Nausea and Vomiting: These were commonly reported side effects, generally mild to moderate in severity. [, ]
  • Mucositis: This ranged in severity, with some patients experiencing grade 3 mucositis. [, ]

Q16: Has eniluracil been linked to any long-term adverse effects?

A16: The long-term safety profile of eniluracil is not extensively covered in the provided research. Further investigation is needed to assess potential long-term risks.

Q17: What analytical methods are used to quantify eniluracil and 5-fluorouracil in biological samples?

A17: Researchers have employed various analytical techniques to measure eniluracil and 5-FU concentrations, including:

  • High-performance liquid chromatography (HPLC): Used to separate and quantify 5-FU and its metabolites in biological samples. [, , ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for simultaneously quantifying eniluracil and 5-FU in human plasma. []
  • Gas chromatography-mass spectrometry (GC-MS): Employed to determine plasma uracil levels. []

Q18: Is there information available regarding the environmental impact of eniluracil?

A18: The provided research primarily focuses on the pharmacological and clinical aspects of eniluracil. Data concerning its environmental impact, degradation, and ecotoxicological effects is not available in these studies.

Q19: Have studies investigated the dissolution rate and solubility of eniluracil?

A19: Specific information about the dissolution and solubility of eniluracil is not included in the research papers provided.

Q20: What are the key parameters assessed during the validation of analytical methods for eniluracil and 5-fluorouracil?

A: Analytical methods for eniluracil and 5-FU, such as the LC-MS/MS method, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, sensitivity (limit of quantification), and stability. [] These validation parameters are crucial for generating reliable and reproducible data in clinical and preclinical studies. []

Q21: What measures are taken to ensure the quality of eniluracil during development and manufacturing?

A21: Specific details regarding the quality control and assurance procedures for eniluracil are not described in the provided research.

Q22: Does eniluracil induce any immunological responses?

A22: The research presented does not provide information regarding the immunogenicity of eniluracil or its potential to elicit immunological responses.

Q23: Does eniluracil interact with drug transporters?

A23: The provided research does not offer specific details about potential interactions between eniluracil and drug transporters.

Q24: Can eniluracil induce or inhibit drug-metabolizing enzymes other than DPD?

A: The research primarily focuses on the inhibitory effect of eniluracil on DPD. [, , ] Information regarding its potential to modulate the activity of other drug-metabolizing enzymes is not available in these studies.

Q25: What is known about the biocompatibility and biodegradability of eniluracil?

A25: The provided research papers primarily focus on the pharmacological aspects of eniluracil and do not delve into its biocompatibility or biodegradability.

Q26: Are there alternative compounds or strategies to enhance 5-fluorouracil efficacy?

A26: Yes, several other strategies and compounds have been explored to improve 5-FU efficacy, including:

  • Leucovorin (folinic acid): A biochemical modulator that enhances the binding of 5-FU to its target enzyme, thymidylate synthase. [, , ]
  • Capecitabine: An orally administered prodrug of 5-FU that is converted to 5-FU preferentially in tumor tissues. [, , ]
  • UFT (tegafur/uracil): A combination of the 5-FU prodrug, tegafur, and uracil, which inhibits DPD activity in the gastrointestinal tract, thereby increasing 5-FU bioavailability. [, , ]
  • S-1: An oral formulation containing tegafur, a DPD inhibitor (gimeracil), and oxonic acid (an inhibitor of pyrimidine phosphoribosyltransferase). [, ]

Q27: Are there established procedures for the recycling and waste management of eniluracil?

A27: The research provided does not discuss specific protocols for recycling or managing waste generated during the production, use, or disposal of eniluracil.

Q28: What research tools and resources are essential for studying eniluracil?

A28: Key research infrastructure and resources for investigating eniluracil include:

  • Preclinical models: In vivo and in vitro models are crucial for studying eniluracil's mechanism of action, efficacy, and toxicity. [, , ]
  • Analytical techniques: Methods like HPLC, LC-MS/MS, and GC-MS are essential for quantifying eniluracil, 5-FU, and their metabolites. [, , , , ]
  • Clinical trial networks: Collaborative efforts are essential for conducting well-designed clinical trials to evaluate the safety and efficacy of eniluracil/5-FU combinations. [, ]

Q29: What is the historical context of eniluracil development?

A: The development of eniluracil emerged from efforts to improve the therapeutic index of 5-FU, a widely used but often toxic chemotherapy agent. Recognizing the role of DPD in limiting 5-FU bioavailability, researchers sought DPD inhibitors to enhance its oral delivery and potentially improve efficacy. [, ] While early clinical studies of eniluracil/5-FU showed promise, the inferior outcomes observed in later-phase trials, potentially linked to dosing schedules and unforeseen effects on 5-FU anabolism, led to the discontinuation of its development. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.